Cas no 2228811-96-7 (2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine)
2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1990243
- 2228811-96-7
- 2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine
- 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine
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- Inchi: 1S/C10H10F3NO2S/c11-10(12,13)17(15,16)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2
- InChI Key: YNOGZDVARZOBIH-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(C1=CC=CC(=C1)C1CC1N)(=O)=O
Computed Properties
- Exact Mass: 265.03843422g/mol
- Monoisotopic Mass: 265.03843422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 68.5Ų
2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990243-0.05g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 0.05g |
$983.0 | 2023-08-31 | ||
| Enamine | EN300-1990243-0.1g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 0.1g |
$1031.0 | 2023-08-31 | ||
| Enamine | EN300-1990243-0.25g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 0.25g |
$1078.0 | 2023-08-31 | ||
| Enamine | EN300-1990243-0.5g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 0.5g |
$1124.0 | 2023-08-31 | ||
| Enamine | EN300-1990243-1.0g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 1g |
$1172.0 | 2023-05-27 | ||
| Enamine | EN300-1990243-2.5g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 2.5g |
$2295.0 | 2023-08-31 | ||
| Enamine | EN300-1990243-5.0g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 5g |
$3396.0 | 2023-05-27 | ||
| Enamine | EN300-1990243-10.0g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 10g |
$5037.0 | 2023-05-27 | ||
| Enamine | EN300-1990243-1g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 1g |
$1172.0 | 2023-08-31 | ||
| Enamine | EN300-1990243-5g |
2-(3-trifluoromethanesulfonylphenyl)cyclopropan-1-amine |
2228811-96-7 | 5g |
$3396.0 | 2023-08-31 |
2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine
Comprehensive Overview of 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine (CAS No. 2228811-96-7)
2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropane ring and a trifluoromethanesulfonyl group, makes it a valuable intermediate for synthesizing bioactive molecules. The compound's CAS number, 2228811-96-7, is frequently searched by researchers seeking high-purity reagents for drug discovery and material science applications.
In recent years, the demand for fluorinated compounds like 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing interest in small molecule therapeutics and precision agriculture. The compound's trifluoromethanesulfonyl moiety is particularly noteworthy, as it often improves binding affinity in target interactions, a hot topic in medicinal chemistry forums and AI-driven drug design platforms.
Synthetic routes to 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine typically involve cyclopropanation of vinyl precursors followed by sulfonylation reactions. Researchers frequently search for "optimized synthesis of trifluoromethanesulfonylphenyl derivatives" or "stability studies of amine-containing cyclopropanes," reflecting practical concerns in process chemistry. The compound's shelf life under various storage conditions is another common query in scientific databases.
From an application perspective, this compound shows promise in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, areas dominating recent pharmaceutical patents. Its structural rigidity from the cyclopropane ring makes it attractive for conformational restriction strategies in drug candidate optimization. These aspects are frequently discussed in webinars about next-generation drug scaffolds.
Analytical characterization of 2228811-96-7 typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular attention to the stereochemical purity of the cyclopropane ring. Search trends indicate strong interest in "HPLC methods for trifluoromethanesulfonyl compounds" and "chiral separation of cyclopropyl amines," highlighting the compound's analytical challenges.
Environmental and regulatory considerations for 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine are increasingly relevant, with searches for "green chemistry approaches to fluorinated sulfones" rising by 40% year-over-year. The compound's biodegradability profile and ecotoxicological data are becoming critical factors in research procurement decisions, especially for EU REACH-compliant studies.
In material science, the electron-withdrawing nature of the trifluoromethanesulfonyl group sparks interest for organic electronic materials. Recent publications explore its potential in charge-transfer complexes and photoactive polymers, correlating with search terms like "fluorinated arylsulfones for OLEDs." This multidisciplinary applicability makes CAS 2228811-96-7 a compound of broad scientific interest.
Supply chain dynamics for 2-(3-Trifluoromethanesulfonylphenyl)cyclopropan-1-amine reflect larger trends in fine chemical distribution. Queries about "scalable production of cyclopropane derivatives" and "global suppliers of trifluoromethanesulfonyl aromatics" have increased, particularly from emerging biotech hubs in Asia-Pacific regions. The compound's cost-performance ratio in multistep syntheses remains a key discussion point.
Future research directions likely involve catalytic asymmetric synthesis of this compound, as searches for "enantioselective cyclopropanation methods" grow exponentially. Its potential as a building block for PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders also generates substantial academic and industrial interest, positioning CAS 2228811-96-7 at the forefront of contemporary chemical innovation.
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